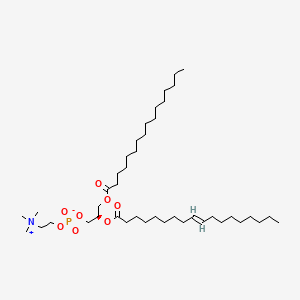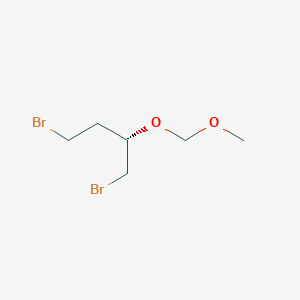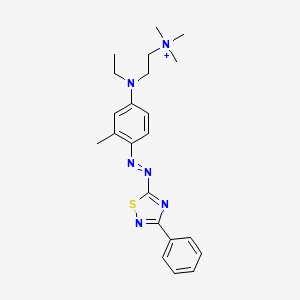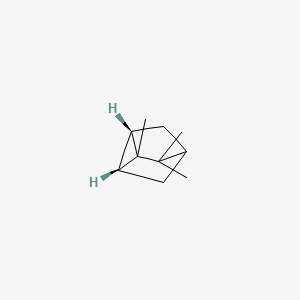
7,7-Dimethyl-11-dodecen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-Dimethyl-11-dodecen-2-one is an organic compound with the molecular formula C₁₄H₂₆O It is a ketone characterized by a long carbon chain with a double bond and two methyl groups attached to the seventh carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-11-dodecen-2-one can be achieved through several methods. One common approach involves the reaction of 7,7-dimethyl-1,6-dioxaspiro[4.5]decane with a suitable reagent to introduce the double bond and form the desired ketone. The reaction conditions typically include the use of a strong base and a suitable solvent to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,7-Dimethyl-11-dodecen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or other electrophiles can be used under suitable conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols with the hydroxyl group replacing the ketone.
Substitution: Compounds with new functional groups replacing hydrogen atoms at the double bond.
Aplicaciones Científicas De Investigación
7,7-Dimethyl-11-dodecen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinct odor and chemical properties.
Mecanismo De Acción
The mechanism by which 7,7-Dimethyl-11-dodecen-2-one exerts its effects involves interactions with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
11-Dodecen-2-one: Similar in structure but lacks the methyl groups at the seventh carbon.
7,7-Dimethyl-11-dodecen-2-ol: Similar structure with a hydroxyl group instead of a ketone.
7,7-Dimethyl-11-dodecen-2-amine: Contains an amine group instead of a ketone.
Uniqueness
7,7-Dimethyl-11-dodecen-2-one is unique due to the presence of both the double bond and the two methyl groups at the seventh carbon. This combination of features imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
35194-22-0 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
7,7-dimethyldodec-11-en-2-one |
InChI |
InChI=1S/C14H26O/c1-5-6-8-11-14(3,4)12-9-7-10-13(2)15/h5H,1,6-12H2,2-4H3 |
Clave InChI |
DRZDSBRYQFSOBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCC(C)(C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)


![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)

![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)

![5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
![2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B13824037.png)
